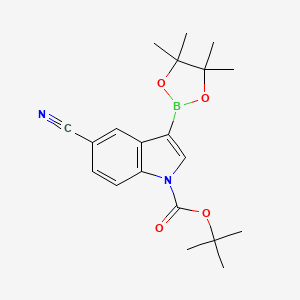
tert-Butyl-5-Cyano-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indol-1-carboxylat
Übersicht
Beschreibung
Tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C20H25BN2O4 and its molecular weight is 368.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Beta-Sekretase-Inhibitoren
Diese Verbindung wurde bei der Entwicklung von Beta-Sekretase-Inhibitoren verwendet . Beta-Sekretase ist ein Enzym, das eine entscheidende Rolle bei der Bildung von Beta-Amyloid-Plaques im Gehirn spielt, die mit der Alzheimer-Krankheit in Verbindung stehen. Durch die Hemmung dieses Enzyms kann die Bildung dieser Plaques reduziert werden, was möglicherweise den Fortschritt der Alzheimer-Krankheit verlangsamt .
Behandlung von LSD1-vermittelten Krankheiten
Die Verbindung hat sich als vielversprechend für die Behandlung von Lysin (K)-spezifische Demethylase 1A (LSD1) - vermittelten Krankheiten oder Störungen erwiesen . LSD1 ist ein Enzym, das Methylgruppen von Lysinresten in Histonen entfernt, was die Genexpression beeinflussen kann. Die Hemmung von LSD1 könnte möglicherweise zur Behandlung bestimmter Krebsarten und anderer Krankheiten eingesetzt werden, bei denen LSD1 überexprimiert ist .
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Die Verbindung kann in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet werden . Dies ist eine Art chemischer Reaktion, bei der eine Kohlenstoff-Kohlenstoff-Bindung durch die Reaktion einer Boronsäure (oder eines Esters) mit einem organischen Halogenid in Gegenwart eines Palladiumkatalysators gebildet wird .
Kupfer-katalysierte Trifluormethylierung
Sie kann auch in kupferkatalysierten Trifluormethylierungen verwendet werden . Dies ist eine Art von Reaktion, bei der eine Trifluormethylgruppe in eine organische Verbindung eingeführt wird, was bei der Synthese verschiedener Pharmazeutika und Agrochemikalien nützlich sein kann .
Homokupplungsreaktionen
Die Verbindung kann in Homokupplungsreaktionen verwendet werden . Bei diesen Reaktionen werden zwei identische organische Verbindungen zu einer neuen Verbindung zusammengefügt. Dies kann bei der Synthese verschiedener komplexer organischer Verbindungen nützlich sein .
Desinfektionsmittel und Gerbstoff
Interessanterweise wurde die Verbindung auch als Desinfektionsmittel und Gerbstoff verwendet . Obwohl dies eine weniger häufige Anwendung ist, zeigt es die Vielseitigkeit der Verbindung .
Wirkmechanismus
Target of Action
The primary target of the compound tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, also known as 1-BOC-5-cyanoindole-3-boronic acid, pinacol ester, is the NRF2 (NF-E2 related factor 2) protein . NRF2 is a member of the cap-n-collar (CNC) family of transcription factors and plays a crucial role in the regulation of oxidative stress in cells .
Mode of Action
The compound interacts with its target, NRF2, by modulating its activity . Under normal conditions, NRF2 levels are tightly controlled by the cytosolic actin-bound repressor, KEAP1 (Kelch-like ECH associating protein 1), which binds to NRF2 and targets it for ubiquitylation and proteasomal degradation . The compound can stabilize NRF2 protein by preventing NRF2 from interacting with KEAP1 .
Biochemical Pathways
The compound affects the NRF2-KEAP1 pathway, which is designed to respond immediately to environmental stress by increasing NRF2 activity . The downstream effects of this pathway include enhanced cytoprotection, preservation of lung structure, and structural repair in the lung, thus slowing disease progression .
Result of Action
The molecular and cellular effects of the compound’s action include the stabilization of NRF2, leading to an increase in NRF2 activity under conditions of oxidative stress . This results in enhanced cytoprotection and preservation of lung structure, potentially slowing the progression of diseases such as chronic obstructive pulmonary disease (COPD) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, under conditions of oxidative stress, the compound can stabilize NRF2 protein, enhancing its activity . .
Biochemische Analyse
Biochemical Properties
These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, a key process in the synthesis of many complex organic molecules .
Molecular Mechanism
The molecular mechanism of action of “tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate” is not well-defined. It’s known that organoboron compounds can act as lewis acids, forming complexes with various biomolecules
Eigenschaften
IUPAC Name |
tert-butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BN2O4/c1-18(2,3)25-17(24)23-12-15(14-10-13(11-22)8-9-16(14)23)21-26-19(4,5)20(6,7)27-21/h8-10,12H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZAWXNUNJJATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)C#N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682298 | |
| Record name | tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185427-07-9 | |
| Record name | tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-5-cyanoindole-3-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


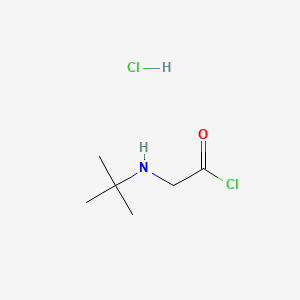
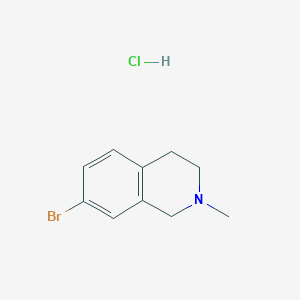
![7-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1523611.png)
![1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1523612.png)
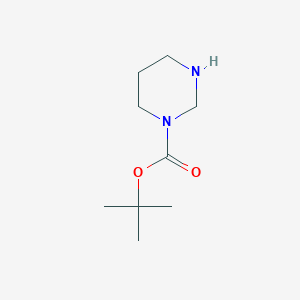
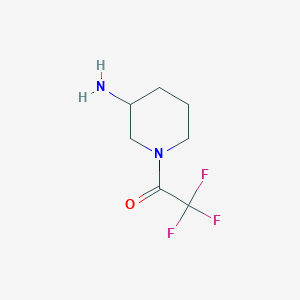
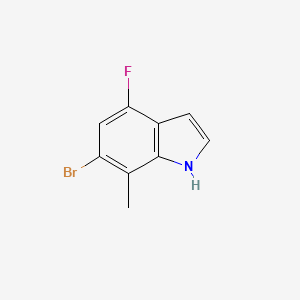
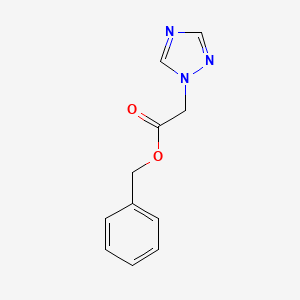
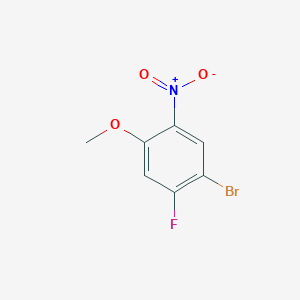
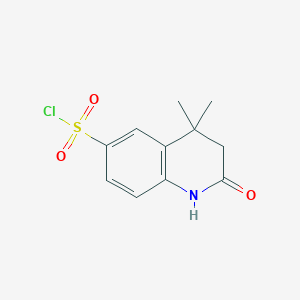
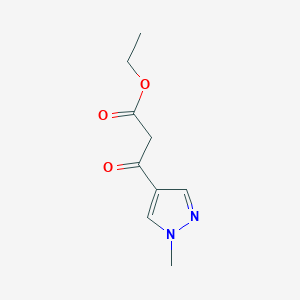
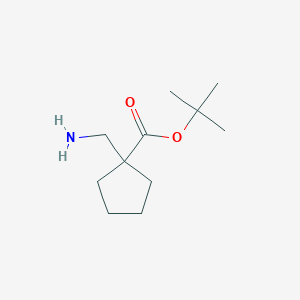
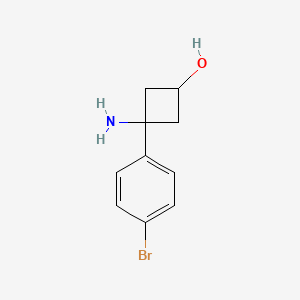
![ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523631.png)
